molecular formula C12H11ClN2O2S B3156740 2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 83558-10-5

2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3156740
CAS RN: 83558-10-5
M. Wt: 282.75 g/mol
InChI Key: FHLLFUKEQCSCPL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the empirical formula C9H9Cl2NO2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC1=C(Cl)C=C(NC(CCl)=O)C=C1 . The InChI key for this compound is GKEFUXJDYQAQTF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 234.08 . The compound’s InChI key is GKEFUXJDYQAQTF-UHFFFAOYSA-N .

Scientific Research Applications

Carcinogenicity Evaluation of Thiophene Analogues

A study by Ashby et al. (1978) explored the carcinogenicity of thiophene analogues, including those similar to the target compound. These analogues were synthesized and evaluated for potential carcinogenicity through in vitro assays, providing insights into the chemical behavior and potential risks associated with related structures (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Degradation of Acetaminophen

Research on acetaminophen, a compound sharing the acetamide group, focuses on its environmental degradation and potential toxicology. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for treating acetaminophen in water, highlighting pathways and biotoxicity of degradation by-products. This research may provide a foundation for studying related compounds' environmental behaviors and degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Structural Properties of Thiazolidinones

The synthesis and evaluation of thiazolidinones, as described by Issac and Tierney (1996), offer insights into the structural properties and potential applications of thiazol derivatives. This research can guide the development of new compounds with improved pharmacological properties or industrial applications (Issac & Tierney, 1996).

Biological Effects of Acetamide Derivatives

Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives, important for understanding the biological effects and safety profiles of related compounds. This information is crucial for developing new drugs or chemicals with minimized toxicity risks (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics of Related Compounds

Sharma et al. (2021) focused on Bilastine, highlighting the importance of understanding the pharmacokinetics and pharmacodynamics of novel compounds for therapeutic applications. Such studies on related chemical structures can provide a roadmap for the development and evaluation of new drugs (Sharma, Hatware, Bhadane, & Patil, 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is also classified under GHS07, with the signal word "Warning" . The compound is stored under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-3-8(5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLLFUKEQCSCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214529
Record name 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83558-10-5
Record name 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83558-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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